molecular formula C5H7F3O2 B2850428 (3S,5S)-5-(Trifluoromethyl)oxolan-3-ol CAS No. 2550997-27-6

(3S,5S)-5-(Trifluoromethyl)oxolan-3-ol

Cat. No.: B2850428
CAS No.: 2550997-27-6
M. Wt: 156.104
InChI Key: GGKOZVUVOBRWJQ-IMJSIDKUSA-N
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Description

(3S,5S)-5-(Trifluoromethyl)oxolan-3-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-(Trifluoromethyl)oxolan-3-ol typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the reaction of a suitable oxolane precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-(Trifluoromethyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce various alcohol derivatives. Substitution reactions can introduce different functional groups, leading to a diverse range of products.

Scientific Research Applications

(3S,5S)-5-(Trifluoromethyl)oxolan-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,5S)-5-(Trifluoromethyl)oxolan-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The oxolane ring may interact with enzymes or receptors, modulating their function and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-5-(Trifluoromethyl)oxolan-2-ol: Similar structure but with a different position of the hydroxyl group.

    (3S,5S)-5-(Trifluoromethyl)tetrahydrofuran-3-ol: Similar structure but with a different ring system.

Uniqueness

(3S,5S)-5-(Trifluoromethyl)oxolan-3-ol is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S,5S)-5-(trifluoromethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c6-5(7,8)4-1-3(9)2-10-4/h3-4,9H,1-2H2/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKOZVUVOBRWJQ-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@H]1C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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